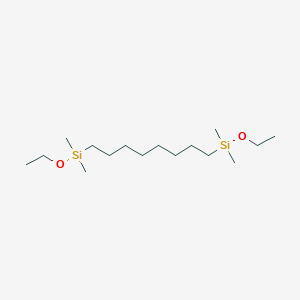
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane is a chemical compound with the molecular formula C16H38O2Si2. It is characterized by the presence of silicon and oxygen atoms within its structure, making it a member of the organosilicon compounds. This compound is notable for its unique molecular configuration, which includes two silicon atoms bonded to oxygen atoms and a long carbon chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane typically involves the reaction of dimethylchlorosilane with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane[3][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various organosilicon compounds with different functional groups[3][3].
Aplicaciones Científicas De Investigación
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of 4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane involves its interaction with molecular targets through its silicon-oxygen bonds. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes. The pathways involved include the formation of stable intermediates that can undergo further reactions to yield desired products .
Comparación Con Compuestos Similares
Similar Compounds
4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane: This compound contains additional ethoxy groups and sulfur atoms, making it distinct in terms of reactivity and applications.
7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl:
Uniqueness
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane is unique due to its specific silicon-oxygen framework and the presence of methyl groups, which contribute to its stability and versatility in various applications .
Propiedades
Número CAS |
524729-76-8 |
|---|---|
Fórmula molecular |
C16H38O2Si2 |
Peso molecular |
318.64 g/mol |
Nombre IUPAC |
ethoxy-[8-[ethoxy(dimethyl)silyl]octyl]-dimethylsilane |
InChI |
InChI=1S/C16H38O2Si2/c1-7-17-19(3,4)15-13-11-9-10-12-14-16-20(5,6)18-8-2/h7-16H2,1-6H3 |
Clave InChI |
MKDUYUNLAFPBHG-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)CCCCCCCC[Si](C)(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
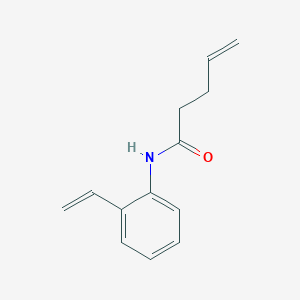
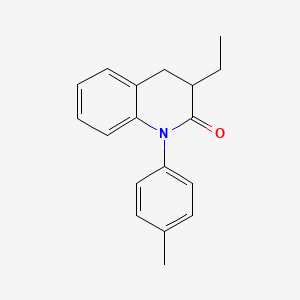
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)

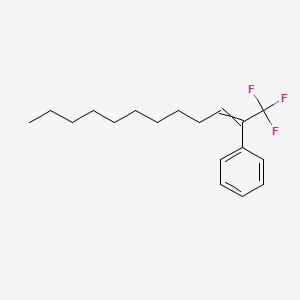
![2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid](/img/structure/B14211276.png)
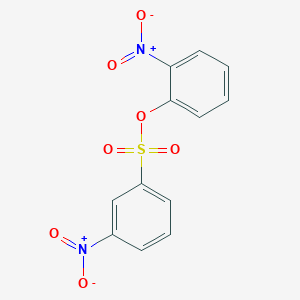
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
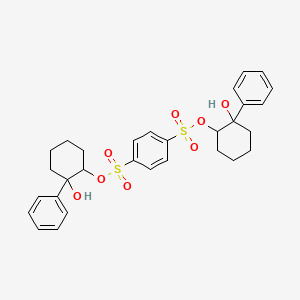

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
